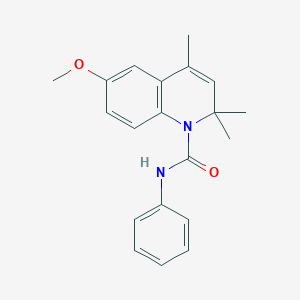
N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DFP-10825, is a novel small molecule compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of DFP-10825 is complex and not fully understood. It is believed that DFP-10825 works by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer growth. DFP-10825 has also been shown to modulate the activity of various neurotransmitters involved in neurological disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer research, DFP-10825 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammatory diseases, DFP-10825 has been shown to reduce inflammation and improve symptoms such as joint pain and swelling. In neurological disorders, DFP-10825 has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has also been extensively studied and has shown promising results in various scientific research applications. However, there are also limitations to using DFP-10825 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the complex synthesis process and specialized equipment required may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for DFP-10825 research. In cancer research, further studies are needed to determine the optimal dosage and administration route for DFP-10825. Additionally, studies are needed to determine the long-term safety and efficacy of DFP-10825 in cancer treatment. In inflammatory diseases, further studies are needed to determine the optimal dosage and administration route for DFP-10825 and to determine its long-term safety and efficacy. In neurological disorders, further studies are needed to determine the optimal dosage and administration route for DFP-10825 and to determine its long-term safety and efficacy. Additionally, studies are needed to determine the potential for DFP-10825 to be used in combination with other drugs for improved efficacy.
Méthodes De Synthèse
DFP-10825 is synthesized through a multi-step process involving the reaction of various reagents, including 2,6-difluoroaniline, 2-methoxyphenol, and chloroacetyl chloride. The synthesis process is complex and requires specialized equipment and expertise. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential applications in scientific research. It has shown promising results in various studies related to cancer, inflammation, and neurological disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and DFP-10825 has been shown to reduce inflammation and improve symptoms. In neurological disorders, DFP-10825 has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-12-7-2-3-8-13(12)21-9-14(19)18-15-10(16)5-4-6-11(15)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZJXQDDIYXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-2-(2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)



![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)



![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)

![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)

